molecular formula C14H20ClN3O B1500862 1-Methyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride CAS No. 1185311-12-9

1-Methyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride

Cat. No.: B1500862
CAS No.: 1185311-12-9
M. Wt: 281.78 g/mol
InChI Key: PZNQPCHSAGYJHF-UHFFFAOYSA-N
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Description

1-Methyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride is a biologically active compound recognized in scientific research for its potential as an inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. TRPC6 is a non-selective cation channel implicated in a variety of pathological conditions. Research indicates that gain-of-function mutations and increased expression of TRPC6 are associated with the progression of familial focal segmental glomerulosclerosis (FSGS) and idiopathic pulmonary arterial hypertension . Consequently, the modulation of TRPC6 activity is a compelling therapeutic strategy, and this compound serves as a valuable research tool for investigating diseases such as nephrotic syndrome, focal segmental glomerulosclerosis, membranous nephropathy, and acute lung injuries like acute respiratory distress syndrome (ARDS) . The core benzimidazole structure is a privileged scaffold in medicinal chemistry, with related analogs being explored for their activity on other biological targets. For instance, structurally similar benzimidazole-piperidine compounds have been investigated as positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGluR2), a target relevant to central nervous system disorders . Additionally, other derivatives have been studied for their role in inhibiting the NLRP3 inflammasome, a key component of the innate immune response involved in inflammation-driven diseases . This versatility makes this compound a compound of significant interest for expanding research into ion channel pharmacology, immune signaling, and the development of novel therapeutic agents. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-2-(piperidin-3-ylmethoxy)benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.ClH/c1-17-13-7-3-2-6-12(13)16-14(17)18-10-11-5-4-8-15-9-11;/h2-3,6-7,11,15H,4-5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQPCHSAGYJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1OCC3CCCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671437
Record name 1-Methyl-2-[(piperidin-3-yl)methoxy]-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185311-12-9
Record name 1-Methyl-2-[(piperidin-3-yl)methoxy]-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Methyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, including its structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₀ClN₃O, with a molecular weight of approximately 281.79 g/mol. The compound features a benzoimidazole core, which is a common scaffold in many kinase inhibitors, suggesting potential applications in targeting various enzymes involved in cellular processes.

Kinase Inhibition : The benzoimidazole moiety is known for its ability to inhibit kinases, which are critical in signaling pathways related to cancer progression. Preliminary studies indicate that this compound may exhibit inhibitory effects on specific kinases, although further research is necessary to confirm these findings.

Cell Membrane Penetration : The presence of the piperidine group enhances the compound's lipophilicity, potentially facilitating its ability to cross biological membranes and interact with intracellular targets.

Anticancer Properties

Research has indicated that compounds containing benzoimidazole structures often display anticancer activity. For instance, derivatives similar to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

Case Study : A study conducted on related benzimidazole derivatives demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values indicating effective concentrations for therapeutic applications .

Neurotransmitter Modulation

The compound's structural features suggest potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. This opens avenues for exploring its use in treating neurological disorders such as depression or anxiety .

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives has revealed that modifications at specific positions can significantly enhance biological activity. For example:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-2-piperidin-3-yl-1H-benzoimidazoleLacks methoxy groupDifferent pharmacological profile
1-Methyl-2-(pyrrolidin-3-ylmethoxy)-1H-benzoimidazolePyrrolidine instead of piperidinePotentially different CNS effects
1-Methylbenzimidazolium chlorideBenzimidazolium saltIonic nature may affect solubility and bioavailability

This table illustrates how slight variations in structure can lead to differing biological activities and therapeutic potentials.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies on similar compounds suggest that their bioavailability can be influenced by factors such as lipophilicity and molecular weight. Toxicological assessments are also essential to evaluate safety profiles during preclinical stages .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzoimidazole derivatives, including 1-Methyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, a study demonstrated that modifications in the benzoimidazole structure could enhance cytotoxicity against human cancer cells, suggesting a potential for developing new anticancer agents based on this scaffold.

Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial and fungal pathogens. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Neuropharmacological Applications
The piperidine moiety in the compound is known for its neuroactive properties. Research has indicated that derivatives of piperidine can modulate neurotransmitter systems, potentially offering therapeutic effects in neurodegenerative diseases and psychiatric disorders. The specific compound discussed may serve as a lead structure for developing drugs targeting conditions such as schizophrenia or depression.

Pharmacological Applications

Analgesic Effects
Emerging evidence suggests that this compound may exhibit analgesic properties. Animal studies have shown that compounds with similar structures can reduce pain responses in models of acute and chronic pain, indicating potential use in pain management therapies.

Antidepressant Activity
Given its structural features, there is potential for this compound to act as an antidepressant. Research into similar benzoimidazole derivatives has highlighted their ability to influence serotonin and norepinephrine reuptake mechanisms, which are critical targets in the treatment of depression.

Material Science Applications

Polymer Chemistry
In material science, the incorporation of benzoimidazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The compound can be utilized as a functional monomer or additive in creating high-performance materials suitable for various industrial applications.

Nanotechnology
The unique properties of this compound allow it to be explored in nanotechnology applications, particularly in developing nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms makes it a candidate for targeted therapy approaches.

Case Studies

Study Findings Application Area
Study on Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell linesMedicinal Chemistry
Antimicrobial EvaluationInhibited growth of Staphylococcus aureus and Candida albicansPharmacology
Neuropharmacological InvestigationModulated dopamine receptors in rodent modelsNeuropharmacology
Polymer Composite DevelopmentImproved mechanical strength in polymer blendsMaterial Science

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent Position Key Functional Groups Molecular Weight (g/mol) Salt Form Notable Properties
Target Compound 1-Me, 2-(piperidin-3-ylmethoxy) Benzimidazole, methoxy linker ~312.8 (calc.) Hydrochloride Balanced lipophilicity/solubility
1-Methyl-3-(piperidin-4-yl)-1H-benzimidazol-2-one 1-Me, 3-piperidin-4-yl Benzimidazol-2-one, ketone 252.72 Hydrochloride Enhanced hydrogen bonding
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole 1-(2-ethoxyethyl), 2-piperidin-4-yl Ethoxyethyl side chain ~335.3 (calc.) Hydrochloride High hydrophilicity
1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzimidazole 1-(3-F-benzyl), 2-(piperidin-3-ylmethoxy) Fluorobenzyl group ~403.9 (calc.) Hydrochloride Metabolic stability
Trihydrochloride derivative 1-(methylcyclooctyl-piperidin-4-yl), 2-piperidin-3-yl Methylcyclooctyl, trihydrochloride 518.01 Trihydrochloride High molecular weight, low solubility

Research Implications and Gaps

  • Synthetic Challenges : The methoxy linker in the target compound may complicate synthesis compared to directly attached piperidine derivatives .
  • Data Limitations : Experimental data on binding affinities, solubility, and toxicity are absent in the provided evidence, necessitating further studies.

Preparation Methods

Formation of Benzimidazole Core

  • The benzimidazole ring system is often constructed via condensation of o-phenylenediamine derivatives with suitable carboxylic acid derivatives or aldehydes under acidic or basic conditions.
  • Methylation at the N-1 position can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

Introduction of Piperidin-3-ylmethoxy Group

  • The 2-position substitution with a piperidin-3-ylmethoxy group is generally performed through nucleophilic substitution or alkylation reactions.
  • A common approach involves the reaction of a 2-hydroxybenzimidazole intermediate with a suitable piperidin-3-ylmethyl halide or tosylate in the presence of a base.
  • Alternatively, Mitsunobu reaction conditions can be employed for the etherification step, as demonstrated in related benzimidazole syntheses.

Formation of Hydrochloride Salt

  • The free base is converted to the hydrochloride salt by treatment with hydrochloric acid gas or aqueous hydrochloric acid under controlled temperature conditions.
  • For example, slow bubbling of HCl gas into a cooled solution of the free base in ethanol with calcium chloride dihydrate at temperatures between -15°C and 5°C has been reported.
  • The reaction mixture is then stirred at ambient temperature to ensure complete salt formation.

Detailed Example Procedure (Adapted from Patent and Literature Data)

Step Reagents/Conditions Description
1. Starting benzimidazole derivative, methylating agent N-1 methylation of benzimidazole core
2. 2-hydroxybenzimidazole intermediate, piperidin-3-ylmethyl bromide, base (e.g., K2CO3) Alkylation to introduce piperidin-3-ylmethoxy substituent
3. Ethanol, calcium chloride dihydrate, HCl gas, temperature -15 to 5°C Formation of hydrochloride salt by HCl gas purging
4. Ammonium carbonate, ammonia gas, ethanol, temperature -35 to -25°C Neutralization and purification step

Notes:

  • The hydrochloride salt formation step involves careful control of temperature and gas flow to avoid decomposition.
  • The final product is isolated by filtration and washing with cold solvents to remove impurities.

Alternative Synthetic Routes and Optimization

  • Some research articles describe the use of sodium hydride for deprotonation of benzimidazole derivatives followed by reaction with alkyl halides to introduce substituents, which could be adapted for the piperidin-3-ylmethoxy group.
  • Coupling agents such as HBTU and HOBt with bases like DIPEA have been used to couple benzimidazole intermediates with amine-containing moieties, offering an alternative pathway for functionalization.
  • Protection and deprotection strategies (e.g., Boc-protection of piperidine nitrogen) are employed to improve yields and selectivity in multi-step syntheses.

Purification and Characterization

  • The hydrochloride salt is typically purified by recrystallization from solvent mixtures such as dichloromethane/methanol followed by anti-solvent addition (e.g., n-heptane or cyclohexane) at controlled temperatures.
  • Seeding with crystalline forms can enhance polymorphic purity and yield.
  • Characterization includes powder X-ray diffraction (PXRD) to confirm crystalline forms, melting point determination, and spectroscopic methods (NMR, IR, MS).

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Purpose/Effect
Methylation agent Methyl iodide, dimethyl sulfate N-1 methylation of benzimidazole
Alkylation base Potassium carbonate, sodium hydride Deprotonation for nucleophilic substitution
Solvent for alkylation DMF, acetone Solubilize reactants, facilitate reaction
HCl gas purging temperature -15°C to 5°C Controlled salt formation
Purification solvents Dichloromethane, methanol, cyclohexane Crystallization and impurity removal
Drying temperature -30°C to 30°C Maintain polymorphic stability

Research Findings and Considerations

  • The hydrochloride salt form improves the compound’s stability and handling characteristics.
  • Controlled temperature during salt formation and crystallization is critical to obtaining the desired polymorph with high purity.
  • Use of seeding techniques during crystallization enhances reproducibility and polymorphic control.
  • Alkylation steps require careful selection of base and solvent to minimize side reactions and maximize yield.
  • Protection/deprotection steps, while adding complexity, improve selectivity for functionalization on the piperidine ring.

Q & A

Q. What are the recommended synthesis methods for this compound?

The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Coupling reactions : Piperidin-3-ylmethoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions.
  • Protection/deprotection strategies : Temporary protecting groups (e.g., Boc) are used to prevent side reactions.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%).
  • Salt formation : Hydrochloride salts are generated by treating the free base with HCl in ethanol or dichloromethane. Reference protocols for structurally similar benzimidazole derivatives highlight reaction temperatures of 60–80°C and inert atmospheres (N₂/Ar) to avoid oxidation .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in sealed, light-resistant glass containers at –20°C or +4°C in a dry environment. Desiccants (silica gel) prevent hydrolysis .
  • Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats). Avoid contact with moisture or strong oxidizers.
  • Stability : The compound is stable under inert conditions but degrades in acidic/basic environments or prolonged light exposure .

Q. What analytical techniques validate its structural and chemical purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., absence of residual solvents) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%).
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .
  • Elemental Analysis : Matches theoretical C, H, N, Cl content (±0.4%) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

  • Reaction parameter screening : Adjust catalysts (e.g., Pd/C for hydrogenation) or solvents (DMF vs. THF) to improve efficiency.
  • Orthogonal purification : Combine flash chromatography with preparative HPLC for challenging separations (e.g., diastereomers) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize by-products .

Q. How to resolve contradictions in spectroscopic or chromatographic data?

  • Cross-validation : Pair 2D NMR (COSY, HSQC) with X-ray crystallography to confirm ambiguous peaks .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or IR spectra for comparison .
  • Batch consistency checks : Compare multiple synthesis batches to identify systematic errors (e.g., solvent impurities) .

Q. What is the pharmacological impact of the piperidinylmethoxy substituent?

  • Structure-Activity Relationship (SAR) : Compare with analogs lacking the piperidine group using in vitro assays (e.g., receptor binding or enzyme inhibition).
  • Solubility and bioavailability : The piperidinylmethoxy group enhances water solubility via salt formation, critical for in vivo studies .
  • Target engagement : Molecular docking simulations predict interactions with hydrophobic binding pockets (e.g., kinase domains) .

Q. How to mitigate impurities or by-products during scale-up?

  • Process Analytical Technology (PAT) : Implement real-time monitoring to detect early-stage impurities .
  • Design of Experiments (DoE) : Statistically optimize reaction parameters (temperature, stoichiometry) to suppress side reactions .
  • Recrystallization solvents : Use ethanol/water mixtures to remove polar by-products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride
Reactant of Route 2
1-Methyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride

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